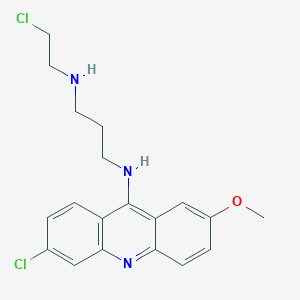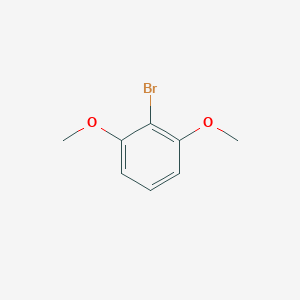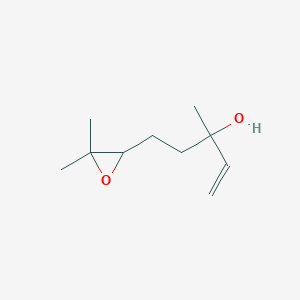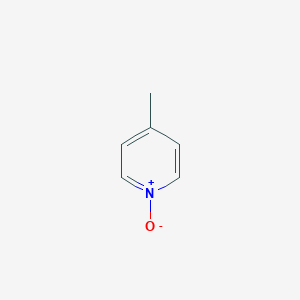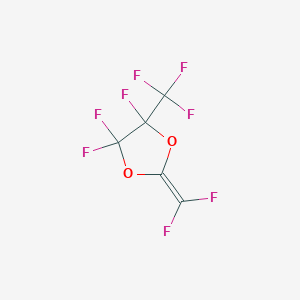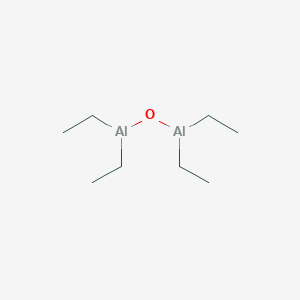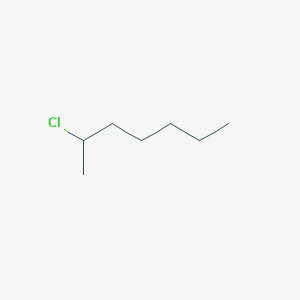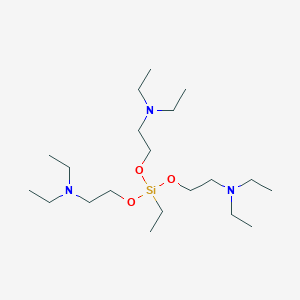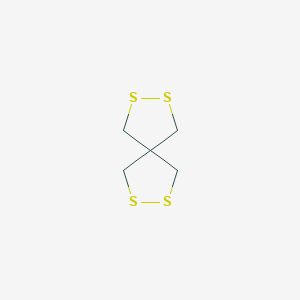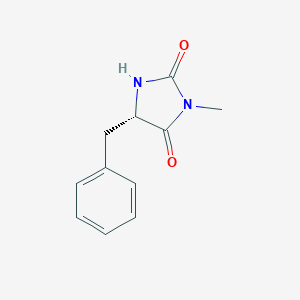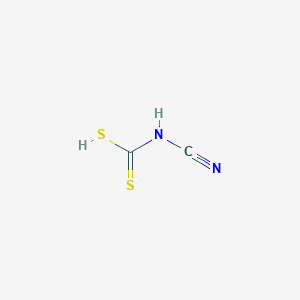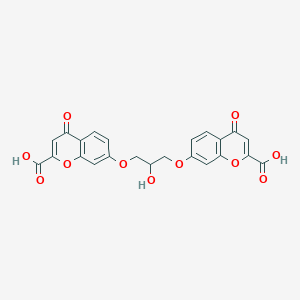
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP is a derivative of chromone, which is a naturally occurring compound found in plants and fungi. BCP is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism Of Action
The mechanism of action of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not fully understood, but it is believed to act through multiple pathways. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory cytokines. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to induce apoptosis by activating the caspase cascade.
Biochemical And Physiological Effects
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have several biochemical and physiological effects. It is a potent antioxidant and has been shown to scavenge free radicals and reduce oxidative stress. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is also stable and can be stored for long periods of time. However, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane. One potential direction is the development of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of the pharmacokinetics and toxicity of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane in animal models and humans. Additionally, the development of new synthesis methods for 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane can be synthesized using a multistep procedure involving the reaction of 7-hydroxy-2-chromonecarboxylic acid with 4-hydroxybenzaldehyde, followed by the reaction with 1,3-dibromopropane and sodium hydroxide. The final product is purified using column chromatography.
Scientific Research Applications
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
16139-47-2 |
|---|---|
Product Name |
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane |
Molecular Formula |
C23H16O11 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
7-[3-(2-carboxy-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) |
InChI Key |
QFLQVUAJKXUXOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
Other CAS RN |
16139-47-2 |
Related CAS |
37092-38-9 (di-hydrochloride salt) |
synonyms |
1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



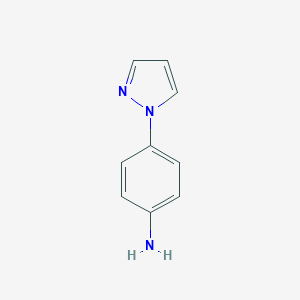
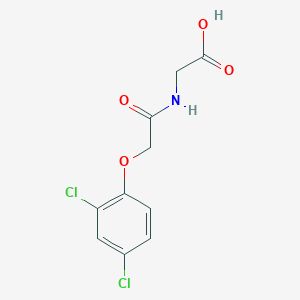
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
